molecular formula C11H12 B8527963 Benzene,2-cyclopenten-1-yl- CAS No. 39599-89-8

Benzene,2-cyclopenten-1-yl-

Cat. No.: B8527963
CAS No.: 39599-89-8
M. Wt: 144.21 g/mol
InChI Key: ZOZIUVMYACMJGS-UHFFFAOYSA-N
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Description

Benzene,2-cyclopenten-1-yl- is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound features a benzene ring attached to a cyclopentene ring, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of Benzene,2-cyclopenten-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by dehydration to form the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene,2-cyclopenten-1-yl- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Benzene,2-cyclopenten-1-yl- can be compared with other similar compounds, such as:

The uniqueness of Benzene,2-cyclopenten-1-yl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.

Properties

CAS No.

39599-89-8

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

cyclopent-2-en-1-ylbenzene

InChI

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2

InChI Key

ZOZIUVMYACMJGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8 mL of 2M phenylmagnesium bromide in THF was added dropwise to a solution of 32.2 mL (0.016 mole) of 0.5M zinc chloride in THF. A solution of 3.05g (0.024 mole) of 3-acetoxycyclopent-1-ene in 25 mL of dry THF was added, and 321 mg of 1,2-bis(diphenylphosphino)ethane and 462 mg of palladium bis(dibenzylideneacetone) added. The reaction mixture was heated at 40° C. for 18h. The reaction was cooled to room temperature and the solids filtered off. Ether was added, and the organic layer was washed sequentially with saturated ammonium chloride, water, and brine. After drying (MgSO4), the solvent was evaporated in vacuo to give 6 g of a yellow oil. Flash chromatography (SiO2) eluting with hexane gave 760 mg of an oil. Mass spectrum (Cl-NH3) m/z=145 (M+1); 300 MHz NMR (CDCl3) δ 1.68-1.78 (m, 1H); 2.32-2.6 (m, 3H); 3.85-3.96 (m, 1H); 5.72-5.82 (m, 1H); 5.92-6.01 (m, 1H); 7.12-7.38 (m, 5H).
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32.2 mL
Type
catalyst
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
321 mg
Type
reactant
Reaction Step Three
Quantity
462 mg
Type
catalyst
Reaction Step Three

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